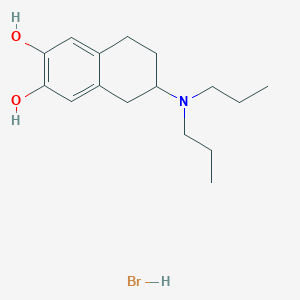

TL 232 hydrobromide

Description

BenchChem offers high-quality TL 232 hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TL 232 hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.BrH/c1-3-7-17(8-4-2)14-6-5-12-10-15(18)16(19)11-13(12)9-14;/h10-11,14,18-19H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOJEABHQFAWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495471 | |

| Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62421-17-4 | |

| Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: TL-232 Hydrobromide Mechanism of Action

The following technical guide details the mechanism of action, chemical pharmacology, and experimental application of TL-232 hydrobromide .

Compound Class: Aminotetralin Dopamine Agonist Target: Dopamine D2-like Receptors (D2, D3, D4) CAS Registry: Proprietary/Research Grade (Linked to 6,7-ADTN series)

Executive Summary

TL-232 hydrobromide (TL-232) is a synthetic, non-ergoline dopamine agonist belonging to the 2-aminotetralin chemical class. Structurally defined as N,N-dipropyl-6,7-dihydroxy-2-aminotetralin hydrobromide (also referred to as Dipropyl-6,7-ADTN), it serves as a critical pharmacological probe for mapping the high-affinity state of Dopamine D2-like receptors.

Unlike ergoline derivatives (e.g., bromocriptine), TL-232 lacks the complex tetracyclic ring structure, allowing for a more precise fit into the D2 receptor's orthosteric binding pocket. It is historically significant for validating the Tetrahedral Model of D2 receptor binding, demonstrating that the receptor accommodates agonists with specific steric constraints distinct from antagonists.

Key Pharmacological Profile:

-

Primary Mechanism: Full Agonist at D2/D3 receptors.

-

Signaling Output: G

-mediated inhibition of Adenylyl Cyclase; modulation of GIRK channels. -

Research Utility: Differentiating agonist-specific binding domains; studying presynaptic autoreceptor feedback loops.

Chemical Identity & Pharmacophore

To understand the mechanism, one must first understand the structural constraints of the ligand. TL-232 is a catechol-containing aminotetralin.

Structure-Activity Relationship (SAR)

The efficacy of TL-232 stems from two critical structural features that mimic endogenous dopamine but with enhanced lipophilicity and receptor dwell time:

-

The Catechol Moiety (6,7-dihydroxy):

-

The hydroxyl groups at positions 6 and 7 of the tetralin ring form essential hydrogen bonds with serine residues (specifically Ser5.42 and Ser5.46 ) in Transmembrane Domain 5 (TM5) of the D2 receptor. This interaction triggers the conformational change required for G-protein activation.

-

Note: The 6,7-substitution pattern (as in TL-232) is generally associated with high intrinsic efficacy, whereas 5,6-substitution (as in 5,6-ADTN) often alters receptor subtype selectivity.

-

-

The N-Dipropyl Substitution:

-

The nitrogen atom mimics the ethylamine nitrogen of dopamine.

-

The dipropyl groups fit into a hydrophobic accessory pocket within the receptor. This hydrophobic interaction significantly increases affinity (low nanomolar range,

nM) compared to dopamine itself, anchoring the molecule in the binding site.

-

Stability Warning (Experimental Integrity)

CRITICAL: As a catechol-hydrobromide, TL-232 is highly susceptible to oxidation. Solutions turn pink/brown upon oxidation to the quinone form, which is inactive and potentially cytotoxic.

Protocol: Always prepare fresh in degassed buffers containing antioxidants (e.g., 0.1% Ascorbic Acid or EDTA).

Mechanism of Action: Signaling Cascade

Upon binding to the orthosteric site of the D2 receptor, TL-232 stabilizes the receptor in its active conformation (R)*, facilitating the exchange of GDP for GTP on the G

The Canonical Pathway

-

Ligand Binding: TL-232 binds D2R.

-

G-Protein Coupling: The receptor recruits the heterotrimeric G protein (

). -

Effectors:

-

Adenylyl Cyclase (AC): The G

subunit inhibits AC, halting the conversion of ATP to cAMP. -

PKA Downregulation: Reduced cAMP levels lead to decreased Protein Kinase A (PKA) activity, altering phosphorylation of downstream targets (e.g., DARPP-32).

-

Ion Channels (G

mediated): The free G

-

Visualization: D2 Receptor Signaling Pathway

The following diagram illustrates the signal transduction initiated by TL-232.

Figure 1: TL-232 mediated G-protein signaling cascade resulting in neuronal inhibition.

Experimental Protocols

To utilize TL-232 effectively in research, specific assays are required to validate its binding affinity and functional efficacy.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (

Materials:

-

Membrane preparation from CHO-D2 cells or Rat Striatum.

-

Radioligand:

-Spiperone (0.2 nM). -

TL-232 HBr (concentration range:

M to -

Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM

. Add 0.1% Ascorbic Acid (Crucial for TL-232 stability).

Workflow:

-

Preparation: Thaw membrane homogenates and resuspend in binding buffer.

-

Incubation: In a 96-well plate, add:

-

25 µL TL-232 (varying concentrations).

-

25 µL

-Spiperone. -

150 µL Membrane suspension.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[TL-232]. Calculate

and convert to

Protocol B: Functional GTP S Binding Assay

Objective: Verify TL-232 is an agonist (activates G-proteins) rather than an antagonist.

Logic: Agonists increase the binding of non-hydrolyzable GTP analogs (

Data Interpretation Table:

| Compound Type | Interpretation | |

| Vehicle | 100% | Baseline |

| Dopamine (Full Agonist) | >180% | Max Stimulation |

| TL-232 (Test) | 160-180% | High Efficacy Agonist |

| Haloperidol (Antagonist) | ~100% (or <100% if inverse agonist) | No Activation |

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for Radioligand Competition Binding Assay.

Therapeutic & Research Context

While TL-232 is primarily a research tool, its mechanism underpins the logic for modern Parkinson's therapeutics.

-

Parkinson's Disease Model: In 6-OHDA lesioned rats (a model of Parkinson's), TL-232 induces contralateral rotation . This confirms it can cross the blood-brain barrier (BBB) and stimulate supersensitive postsynaptic D2 receptors in the striatum, compensating for the lost dopaminergic innervation.

-

Autoreceptor Selectivity: At lower doses, aminotetralins like TL-232 often preferentially activate presynaptic autoreceptors. This inhibits endogenous dopamine release, which is mechanistically relevant for studying antipsychotic potential (reducing hyper-dopaminergic states) without blocking postsynaptic receptors.

References

-

Seeman, P., et al. (1985). "Dopamine D2 receptor binding sites for agonists. A tetrahedral model." Molecular Pharmacology, 28(5), 391-399.

-

Axon Medchem. (n.d.). "TL 232 hydrobromide Product Profile." Axon Medchem Database.

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). "The physiology, signaling, and pharmacology of dopamine receptors." Pharmacological Reviews, 63(1), 182-217.

-

Cannon, J. G. (1985). "Structure-activity relationships of dopamine agonists." Annual Review of Pharmacology and Toxicology, 25, 251-278.

The Aminotetralin Scaffold: History, Design, and Development

This guide synthesizes historical evolution, structural-activity relationships (SAR), and technical protocols for aminotetralin dopamine agonists. It is designed for researchers requiring actionable insights into scaffold design and pharmacological characterization.

Content Type: Technical Whitepaper Focus: 2-Aminotetralins (5-OH-DPAT, 7-OH-DPAT, Rotigotine)

Executive Summary: The Rigidification Paradigm

The development of aminotetralin dopamine agonists represents a landmark in medicinal chemistry, marking the transition from serendipitous discovery to rational pharmacophore modeling. Unlike the flexible dopamine molecule, which rotates freely around its ethylamine chain, aminotetralins lock the catecholamine structure into a rigid conformation.

This rigidification served two purposes:

-

Bioavailability: It reduced rapid oxidative metabolism associated with the flexible catecholamine chain.

-

Selectivity: It allowed researchers to probe the specific conformational requirements of D2-like (D2, D3, D4) versus D1-like receptors.

The culmination of this research is Rotigotine (Neupro) , a non-ergot agonist used clinically for Parkinson’s Disease (PD), which evolved directly from the structure-activity relationship (SAR) rules established by the prototypical probes 5-OH-DPAT and 7-OH-DPAT .

Structural Rationale & Pharmacophore

The "Active Conformation" Hypothesis

Early work by McDermed and Cannon hypothesized that dopamine binds to its receptor in an "extended" trans-conformation (anti-periplanar). The 2-aminotetralin scaffold mimics this extended rotamer, whereas 1-aminotetralins mimic the semi-rigid or folded rotamers (which are generally inactive).

Key Structural Insight: The Vector of the Nitrogen Lone Pair

The critical determinant of activity is not just the position of the hydroxyl groups, but the orientation of the nitrogen lone pair relative to the aromatic ring.

-

2-Aminotetralins: The N-lone pair vector aligns with the receptor's aspartate residue (Asp3.32) in TM3, facilitating the essential salt bridge.

-

Isomeric Constraint: The (S)-enantiomer of 5-OH-aminotetralins typically corresponds to the active configuration of dopamine.

Caption: Evolution from flexible dopamine to the rigid aminotetralin scaffold, culminating in Rotigotine.

The 5-OH vs. 7-OH Rule (Selectivity Switch)

One of the most profound discoveries in this series was the positional isomerism that dictates receptor subtype selectivity.

| Compound | Structure | Primary Target | Ki (nM) | Selectivity Profile |

| 5-OH-DPAT | 5-Hydroxy-2-(dipropylamino)tetralin | D2 High | D2: ~1.2D3: ~1.0 | Balanced D2/D3 agonist. Often used as a tool to label D2 receptors. |

| 7-OH-DPAT | 7-Hydroxy-2-(dipropylamino)tetralin | D3 Selective | D3: 0.6 D2: ~120 | >200-fold selective for D3. The hydroxyl group at C7 mimics the meta-OH of dopamine in a specific binding pocket unique to D3. |

| Rotigotine | (S)-N-0923 | Pan-Agonist | D3: 0.7D2: 4-15D1: 83 | High affinity for all subtypes, but functional profile is dominated by D2/D3 agonism. |

Mechanistic Note: The "propyl effect" refers to the observation that N,N-dipropyl substitution maximizes agonist intrinsic activity. Smaller groups (methyl/ethyl) often result in partial agonism or antagonism, while larger groups can reduce affinity due to steric clash, unless specific pockets (like the thiophene pocket for Rotigotine) are targeted.

Technical Protocol: Synthesis of Rotigotine (N-0923)

Objective: Synthesis of the clinical grade agonist starting from 5-methoxy-2-tetralone. Challenge: Establishing the Chiral Center (S-enantiomer).

Workflow Diagram

Caption: Step-wise chemical synthesis of Rotigotine including the critical chiral resolution step.

Detailed Methodology (Self-Validating)

Step 1: Reductive Amination (Formation of the Amine Core) [1]

-

Reactants: Dissolve 5-methoxy-2-tetralone (1.0 eq) and n-propylamine (1.2 eq) in Dichloroethane (DCE).

-

Catalysis: Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 2 hours at room temperature under Nitrogen.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) or NaBH3CN (1.5 eq) portion-wise.

-

Validation: Monitor consumption of tetralone by TLC (Hexane:EtOAc 8:2). The imine intermediate should disappear.

-

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Dry organic layer over MgSO4.

Step 2: Chiral Resolution (The Critical Control Point)

-

Note: The reductive amination produces a racemate.

-

Protocol: Dissolve the crude amine in hot methanol. Add L-(+)-Tartaric acid (1.0 eq). Allow to crystallize slowly.

-

Validation: Recrystallize until constant melting point and specific rotation

match literature standards (approx -70° for the S-isomer).

Step 3: N-Alkylation (Introduction of the Thiophene Tail)

-

Reaction: Dissolve (S)-amine in Acetonitrile. Add 2-(2-thienyl)ethyl bromide (1.1 eq) and K2CO3 (2.0 eq).

-

Condition: Reflux for 12–18 hours.

-

Validation: LC-MS should show a single peak with mass corresponding to the methoxy-protected Rotigotine.

Step 4: Demethylation (Unmasking the Phenol)

-

Reagent: Boron Tribromide (BBr3, 1M in DCM) is preferred over HBr for cleaner profiles.

-

Condition: Cool substrate in DCM to -78°C. Add BBr3 dropwise (3.0 eq). Warm to RT overnight.

-

Quench: CAUTION. Quench with Methanol at 0°C (exothermic).

-

Purification: Flash chromatography (Silica, DCM:MeOH).

Pharmacological Characterization Protocol

Objective: Validate D3 vs D2 selectivity using radioligand binding.

Materials

-

D3 Source: CHO cells stably expressing human D3 receptor.

-

D2 Source: CHO cells stably expressing human D2L receptor.

-

Radioligand: [3H]-7-OH-DPAT (Specific Activity >100 Ci/mmol) for D3; [3H]-Spiperone for D2.

Step-by-Step Assay

-

Membrane Prep: Harvest cells in ice-cold Tris-HCl (pH 7.4). Homogenize and centrifuge at 48,000 x g for 20 min. Resuspend pellet to protein conc of 1 mg/mL.

-

Incubation:

-

Total Binding: Membrane + Radioligand (0.5 nM).

-

Non-Specific Binding (NSB): Membrane + Radioligand + 1 µM Haloperidol (saturates all sites).

-

Test: Membrane + Radioligand + Increasing conc. of Test Compound (10^-11 to 10^-5 M).

-

-

Equilibrium: Incubate at 25°C for 60 mins (D3 kinetics are slower; ensure equilibrium).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (reduces NSB).

-

Data Analysis: Plot % Inhibition vs Log[Concentration]. Fit to non-linear regression (One-site competition) to determine IC50. Calculate Ki using Cheng-Prusoff equation.

Signaling Pathways & Biased Agonism

Modern research on aminotetralins focuses on Biased Agonism —the ability to selectively activate G-protein pathways (therapeutic) while avoiding Beta-arrestin recruitment (often linked to side effects like dyskinesia).

Caption: Divergent signaling pathways. Ideal aminotetralins maximize Gi coupling while minimizing Beta-arrestin recruitment.

References

-

McDermed, J. D., et al. (1975).[2][3] "Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists."[3][4][5][6][7][8][9][10][11][12] Journal of Medicinal Chemistry. Link

-

Cannon, J. G., et al. (1977).[13] "Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration." Journal of Medicinal Chemistry. Link

- Lévesque, D., et al. (1992). "Identification, characterization, and localization of the dopamine D3 receptor." Nature.

- Scheller, D., et al. (2009). "Rotigotine: preclinical profiling of a new dopamine agonist." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Park, D. Y., et al. (2018). "Enantioselective Synthesis of β-Aminotetralins via Chiral Phosphoric Acid-Catalyzed Reductive Amination." Advanced Synthesis & Catalysis. Link

- Sokoloff, P., et al. (1990). "Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics." Nature.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (+)-UH 232: A Dopamine D3 Receptor Partial Agonist

A Note on Chemical Identity Verification: This guide addresses the technical profile of the dopamine receptor ligand commonly known as (+)-UH 232 . The initial query for "TL 232 hydrobromide" with CAS number 62421-17-4 could not be verified in scientific databases. The CAS number 62421-17-4 is not publicly associated with a defined chemical structure. However, the identifier "UH 232" corresponds to a well-documented aminotetralin derivative, (1S,2R)-5-Methoxy-1-methyl-2-(N,N-dipropylamino)tetralin , with the verified CAS number 95999-12-5 .[1][2][3][4] Given the specificity of the "232" designation, it is highly probable that this is the compound of interest. This guide will, therefore, focus on the verified chemical entity, (+)-UH 232.

Introduction: The Scientific Rationale for Investigating (+)-UH 232

(+)-UH 232 belongs to the 2-aminotetralin class of compounds, which serve as rigid analogs of dopamine and serotonin, providing a foundational scaffold for probing monoaminergic systems.[5] The unique pharmacological profile of (+)-UH 232 distinguishes it from classical dopamine agonists and antagonists. It exhibits a complex mechanism as a subtype-selective mixed agonist-antagonist, most notably acting as a weak partial agonist at the dopamine D3 receptor subtype while functioning as an antagonist at D2 short (D2Sh) autoreceptors located on presynaptic nerve terminals.[1][6] This dual action creates a nuanced modulation of the dopaminergic system: by antagonizing autoreceptors, it promotes the synthesis and release of dopamine, while its partial agonism at postsynaptic D3 receptors provides a modulatory, rather than a full, stimulatory signal.[7][8] This profile has made (+)-UH 232 a valuable research tool for dissecting the roles of D3 and D2 autoreceptors in neurological function and disease models.

Physicochemical and Structural Data

The fundamental properties of (+)-UH 232 are summarized below. Accurate identification and characterization begin with these core data points.

| Property | Value | Source(s) |

| IUPAC Name | (1S,2R)-5-Methoxy-1-methyl-2-(N,N-dipropylamino)tetralin | [1] |

| Verified CAS Number | 95999-12-5 | [1][2][4] |

| Molecular Formula | C₁₈H₂₉NO | [1][2][4] |

| Molar Mass | 275.44 g/mol | [1][2] |

| Synonyms | cis-(+)-5-Methoxy-1-methyl-2-(di-n-propylamino)tetralin, (+)-UH232 | [6][7] |

| Salt Form | Often studied as the maleate salt.[9] | [9] |

Pharmacology and Mechanism of Action

The primary therapeutic and research interest in (+)-UH 232 stems from its distinct interaction with the D2-like family of dopamine receptors.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins.[10] Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of G protein-coupled inwardly-rectifying potassium channels, GIRKs).[10][11] This cascade is fundamentally inhibitory, reducing neuronal excitability.

The Dual-Action Profile of (+)-UH 232

(+)-UH 232's mechanism is twofold:

-

D2 Autoreceptor Antagonism: Presynaptic D2 autoreceptors function as a negative feedback mechanism. When dopamine in the synapse binds to these autoreceptors, it inhibits further dopamine synthesis and release. By acting as an antagonist at these sites, (+)-UH 232 blocks this feedback loop, thereby increasing dopaminergic tone.[7][8]

-

D3 Receptor Partial Agonism: At postsynaptic D3 receptors, (+)-UH 232 acts as a partial agonist. This means it binds to the receptor but elicits a submaximal response compared to a full agonist like dopamine or quinpirole.[2][6] In environments with low endogenous dopamine, it will have a net agonistic (stimulatory) effect. Conversely, in the presence of high concentrations of a full agonist, it will act as a functional antagonist, competing for the binding site and reducing the overall receptor response. This "modulatory" effect is a key feature of partial agonists.

The diagram below illustrates the inhibitory signaling pathway common to D2-like receptors, which is modulated by (+)-UH 232.

Caption: Dopamine D3 receptor inhibitory signaling pathway.

Quantitative Biological Data

The affinity and functional potency of (+)-UH 232 have been characterized in various assays. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Assay Context | Source(s) |

| Ki (Antagonism) | 9.4 nM | Antagonism of quinpirole-induced mitogenesis in NG108-15 cells expressing D3 receptors. | [2][6][12] |

| EC₅₀ (Agonism) | 7.6 nM | Stimulation of mitogenesis in NG108-15 cells expressing D3 receptors. | [6] |

| Intrinsic Activity | 0.2 - 0.4 | Relative to the full agonist quinpirole in cAMP and mitogenesis assays. | [2][6][12] |

| Ki (Binding) | 72.7 nM | Ligand binding assay for D2 receptors. | [9] |

Key Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed methodologies for characterizing compounds like (+)-UH 232.

Protocol: Competitive Radioligand Binding Assay for D₃ Receptor Affinity (Ki)

This protocol determines the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the D3 receptor.

Causality: The concentration-dependent displacement of the radioligand by the test compound allows for the calculation of its inhibition constant (Ki), a direct measure of binding affinity. Lower Ki values signify higher affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D3 receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add receptor membranes (e.g., 10-20 µg protein), a fixed concentration of a D3-selective radioligand (e.g., [³H]-Spiperone at ~1 nM), and assay buffer.[13]

-

Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known D3 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[13]

-

Competitor Wells: Add receptor membranes, radioligand, and serial dilutions of the test compound (e.g., (+)-UH 232, from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While the initial query regarding "TL 232 hydrobromide" and CAS 62421-17-4 could not be substantiated, the available scientific literature points strongly toward (+)-UH 232 (CAS 95999-12-5) as the likely compound of interest. This technical guide clarifies its identity and provides a detailed overview of its unique pharmacology as a dopamine D3 partial agonist and D2 autoreceptor antagonist. The methodologies presented herein offer a robust framework for researchers to accurately characterize its binding affinity and functional activity, ensuring data integrity and reproducibility in the exploration of the dopaminergic system.

References

-

UH-232. (n.d.). In Wikipedia. Retrieved February 24, 2026. [Link]

-

Griffon, N., Pilon, C., Schwartz, J. C., & Sokoloff, P. (1995). The preferential dopamine D3 receptor ligand, (+)-UH232, is a partial agonist. European Journal of Pharmacology, 282(1-3), R3–R4. [Link]

-

Hjorth, S., Carlsson, A., Clark, D., Svensson, K., Wikström, H., Sanchez, D., Lindberg, P., Hacksell, U., Arvidsson, L. E., Johansson, A., & Nilsson, J. L. (1986). (+)-UH 232 and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors. Journal of Neural Transmission, 65(1), 1–27. [Link]

-

UH-232. (n.d.). In Wikipedia (Chinese). Retrieved February 24, 2026. [Link]

-

Waters, N., Hansson, L., Löfberg, L., & Carlsson, A. (1994). Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo. European Journal of Pharmacology, 251(2-3), 181–190. [Link]

-

Terasmaa, A., Rätsep, M., Kopra, J., Rinken, A., & Viht, K. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1113885. [Link]

-

2-Aminotetralin. (n.d.). In Wikipedia. Retrieved February 24, 2026. [Link]

-

Sahlholm, K., Figler, W. S., Sidorova, E., Lindsley, C. W., & Gatlik, M. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience. [Link]

-

Patsnap Synapse. (n.d.). UH-232. Retrieved February 24, 2026. [Link]

-

Sahlholm, K., Ågren, R., Vinde, M., Morin, M., & Zeberg, H. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4075. [Link]

-

Werthmann, D. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München. [Link]

-

Anagnostics. (n.d.). (+)-UH 232. Retrieved February 24, 2026. [Link]

Sources

- 1. UH-232 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UH-232 - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 4. CAS 95999-12-5: UH 232 | CymitQuimica [cymitquimica.com]

- 5. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 6. The preferential dopamine D3 receptor ligand, (+)-UH232, is a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-UH 232 and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (+)-UH 232 maleate | CAS 1217473-50-1 | UH232 | Tocris Bioscience [tocris.com]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (+)-UH 232 | Anagnostics [anagnostics.com]

- 13. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

Methodological & Application

Preparation of TL 232 Hydrobromide Stock Solution in DMSO: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of TL 232 hydrobromide in dimethyl sulfoxide (DMSO). As a potent dopamine agonist, the accurate preparation of TL 232 hydrobromide solutions is paramount for reproducible and reliable experimental outcomes in neuroscience research and drug development. This document outlines the scientific rationale behind the choice of DMSO as a solvent, provides step-by-step instructions for solubilization, and offers critical insights into ensuring the stability and quality of the stock solution.

Introduction: Understanding TL 232 Hydrobromide and the Role of DMSO

TL 232 hydrobromide is a research compound identified as a dopamine agonist.[1] Dopamine agonists are crucial tools for investigating the function of the dopaminergic system, which is implicated in numerous physiological processes, including motor control, motivation, and cognition.[2] The hydrobromide salt form of TL 232 enhances its stability and handling properties.

Mechanism of Action: TL 232 is classified as a dopamine D1 receptor agonist.[1] D1 receptors are G-protein-coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5] This signaling cascade ultimately influences neuronal excitability and gene expression, making D1 receptor agonists like TL 232 valuable for studying conditions such as Parkinson's disease and cognitive disorders.[2][3]

Materials and Equipment

Chemicals and Reagents:

-

TL 232 Hydrobromide (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, sterile-filtered

-

Sterile, nuclease-free water (for potential dilutions)

-

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Sterile, amber glass or polypropylene cryovials

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of TL 232 hydrobromide. Calculations should be adjusted accordingly for different desired concentrations.

Pre-Preparation and Safety Precautions

-

Work in a clean environment: Perform all steps in a chemical fume hood or a biological safety cabinet to maintain sterility and prevent inhalation of the compound.

-

Wear appropriate PPE: Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Use anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the compound. Use a fresh, unopened bottle of anhydrous DMSO or a properly stored and sealed bottle.

Step-by-Step Procedure

-

Calculate the required mass of TL 232 hydrobromide:

-

The molecular weight of TL 232 hydrobromide is 344.29 g/mol .[1]

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 344.29 g/mol x 1000 mg/g

-

Mass = 3.44 mg

-

-

-

Weighing the Compound:

-

Carefully weigh out 3.44 mg of TL 232 hydrobromide powder using an analytical balance.

-

Rationale: Accurate weighing is critical for achieving the desired final concentration. To minimize weighing errors with small quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.

-

-

Dissolution in DMSO:

-

Transfer the weighed TL 232 hydrobromide to a sterile amber glass or polypropylene vial.

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial.

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.

-

Rationale: Amber vials protect the compound from potential light-induced degradation. Vortexing provides mechanical agitation to facilitate dissolution.

-

Workflow Diagram

Caption: Workflow for TL 232 Hydrobromide Stock Solution Preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the TL 232 hydrobromide stock solution.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years). | Lower temperatures minimize the rate of chemical degradation. |

| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to compound degradation and introduction of moisture.[6][7] |

| Container Type | Use amber glass or polypropylene cryovials. | Protects the solution from light and prevents leaching of plasticizers that can occur with other types of plastic tubes. |

| Labeling | Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. | Ensures proper identification and tracking of the stock solution. |

Stability Considerations: The stability of compounds in DMSO can vary. While many are stable for extended periods when stored correctly, it is best practice to use freshly prepared solutions for critical experiments. If a solution has been stored for an extended period, its activity should be validated before use.

Quality Control

To ensure the accuracy of experimental results, periodic quality control of the stock solution is recommended.

-

Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitates are observed, attempt to redissolve by vortexing and gentle warming. If the precipitate does not redissolve, the solution should be discarded.

-

Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Functional Assay: The biological activity of the stock solution can be confirmed in a relevant functional assay, such as measuring cAMP accumulation in cells expressing the D1 receptor.

Safe Handling and Disposal

Handling:

-

Always handle TL 232 hydrobromide and its DMSO solution in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Prevent inhalation of the powder or aerosolized solution.

Disposal:

-

Dispose of unused TL 232 hydrobromide powder, stock solution, and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

-

Do not dispose of down the drain or in regular trash.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically sound method for the preparation of TL 232 hydrobromide stock solutions in DMSO. By adhering to these guidelines for preparation, storage, and handling, researchers can ensure the quality and reliability of their experimental results when investigating the roles of the dopaminergic system.

References

-

Patsnap Synapse. What are D1 receptor modulators and how do they work? Published June 21, 2024. [Link]

- Undie, A. S., & Weinstock, J. (1990). Pharmacology of signaling induced by dopamine D1-like receptor activation. Journal of Neurochemistry, 54(5), 1599-1608.

-

StatPearls. Dopamine Agonists. National Center for Biotechnology Information. Updated June 26, 2023. [Link]

-

Australian Prescriber. Dopamine- mechanisms of action. Published January 1, 1994. [Link]

-

ResearchGate. Does anybody know the stability of denopamine in DMSO? Published March 21, 2016. [Link]

- Cheng, X., & Hochlowski, J. (2004). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 9(5), 423-429.

Sources

- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 2. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are D1 receptor modulators and how do they work? [synapse.patsnap.com]

- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Optimal incubation times for TL 232 in cell culture experiments

Application Note: Temporal Optimization of TLN-232 (TT-232) in Cell Culture Models

Part 1: Core Directive & Compound Disambiguation

Critical Note on Nomenclature: The designation "TL 232" is frequently observed in laboratory shorthand but refers to two distinct chemical entities depending on the field of study. To ensure scientific integrity and safety, you must verify your compound before proceeding:

-

Target Candidate (Primary Focus): TLN-232 (also known as TT-232 or CAP-232).[1] This is a synthetic cyclic heptapeptide somatostatin analog used primarily in oncology and drug development for its antiproliferative and apoptotic effects. This guide focuses on this compound due to its complex, time-dependent mechanism of action.

-

Alternative Compound: TL-232 Hydrobromide . This is a specific Dopamine Agonist (aminotetralin derivative) used in neurobiology. If you are working with this receptor ligand, optimal incubation is typically 30–90 minutes for binding equilibrium or cAMP assays, significantly shorter than the peptide protocols described below.

Part 2: Scientific Integrity & Mechanism of Action

1. The Temporal Paradox of TLN-232 Unlike standard cytotoxic agents (e.g., doxorubicin) that may show linear dose-response relationships, TLN-232 exhibits a biphasic temporal mechanism .

-

Short-Term (0.5 – 6 Hours): The peptide binds to Somatostatin Receptors (SSTR1/4) and translocates into the cytoplasm to bind Pyruvate Kinase M2 (PKM2).

-

Long-Term (24 – 72 Hours): The functional phenotype shifts from cytostasis (G1/S cell cycle arrest) to apoptosis (programmed cell death).

Why Incubation Time Matters: Evaluating TLN-232 at 24 hours often yields a "false weak" result, showing only growth inhibition. The potent apoptotic efficacy (the drug's primary value proposition) requires sufficient time for the PKM2-nuclear translocation and subsequent gene expression changes. Conversely, extending beyond 72 hours in standard monolayer culture risks nutrient depletion confounding the data.

2. Mechanistic Pathway Visualization The following diagram illustrates the signal transduction cascade and the critical time-points for assay measurement.

Caption: TLN-232 exerts dual effects: rapid SSTR-mediated signaling and delayed PKM2-nuclear translocation inducing apoptosis.[2]

Part 3: Experimental Protocols

Protocol A: Determination of Optimal Incubation Window

Objective: To identify the transition point from cytostatic to cytotoxic activity in your specific cell line.

Materials:

-

Compound: TLN-232 (TT-232) Acetate/Trifluoroacetate.

-

Solvent: Reconstitute in sterile water or saline (avoid DMSO if possible, or keep <0.1%).

-

Cell Lines: SSTR-positive lines (e.g., MCF-7, PC-3, Colo205) or PKM2-high lines.

Step-by-Step Methodology:

-

Seeding (T=0):

-

Seed cells in 96-well plates.

-

Crucial: Adjust seeding density based on intended duration.

-

24h Assay: 10,000 cells/well.

-

72h Assay: 3,000 - 5,000 cells/well (to prevent control wells from overgrowing).

-

-

Allow 24h for attachment before treatment.[1]

-

-

Treatment (T=24h):

-

Prepare a concentration gradient of TLN-232 (e.g., 1, 10, 20, 50, 100 µg/mL).

-

Note: TLN-232 is stable in serum, but fresh media replenishment is recommended for assays >48h.

-

-

Incubation Time Points:

-

Set up replicate plates for three distinct harvest times:

-

24 Hours: Measures inhibition of proliferation (Cell Cycle Arrest).

-

48 Hours: Early Apoptosis onset.[1]

-

72 Hours: Maximal Cytotoxicity (Recommended for IC50 determination).

-

-

-

Readout:

-

Use CCK-8 or MTS reagents (avoid MTT if metabolic interference is suspected with PKM2 targets, though generally acceptable).

-

Optional: For the 48h time point, perform an Annexin V/PI flow cytometry stain to distinguish apoptosis from necrosis.

-

Protocol B: Data Interpretation & Troubleshooting

Expected Results Matrix: The following table summarizes how TLN-232 efficacy metrics typically shift over time.

| Parameter | 24 Hours (Short Incubation) | 48 Hours (Medium Incubation) | 72 Hours (Optimal Incubation) |

| Primary Mechanism | SSTR1 signaling, MAPK inhibition | PKM2 nuclear accumulation | Caspase activation, DNA fragmentation |

| Observed Effect | Slowed growth (Cytostasis) | Mixed cytostasis/cell death | Significant cell death (Cytotoxicity) |

| IC50 Value | High (e.g., >50 µg/mL) | Moderate | Lowest (e.g., 10-20 µg/mL) |

| Recommended Assay | BrdU Incorporation / Cell Cycle | Annexin V Flow Cytometry | ATP Viability (CellTiter-Glo) |

Troubleshooting Common Issues:

-

Issue: No effect observed at 24 hours.

-

Cause: TLN-232 acts slowly. The cells have not yet undergone apoptosis.

-

Solution: Extend incubation to 48-72 hours. Do not increase concentration prematurely, as high peptide loads (>100 µg/mL) can cause non-specific osmotic stress.

-

-

Issue: Inconsistent IC50 values.

-

Cause: Variable expression of SSTRs or PKM2 in the cell line.

-

Solution: Verify SSTR1/4 expression via Western Blot. Use a high-PKM2 expressing line (e.g., Colon 26, HT-29) as a positive control.

-

-

Issue: Compound Precipitation.

-

Cause: TLN-232 can aggregate at high concentrations in high-salt media.

-

Solution: Predilute in water/saline before adding to media. Ensure final concentration does not exceed solubility limits (typically soluble up to 1-2 mg/mL).

-

Part 4: References

-

Kéri, G., et al. (1996). "A tumor-selective somatostatin analog (TT-232) with strong in vitro and in vivo antitumor activity." Proceedings of the National Academy of Sciences (PNAS).

-

Szende, B., et al. (2003). "TT-232: a somatostatin structural derivative as a potent antitumor drug candidate."[1] Anti-Cancer Drugs.[1][2][3]

-

Tejeda, M., et al. (2006). "The Antitumor Activity of the Somatostatin Structural Derivative (TT-232) on Different Human Tumor Xenografts."[3] Anticancer Research.[1][3]

-

MedChemExpress. "TT-232 Product Information & Biological Activity." (Validating TLN-232/CAP-232 synonyms).

Sources

Application Notes and Protocols for the Use of TL 232 Hydrobromide in Parkinson’s Disease Animal Models

Introduction: The Rationale for Targeting Dopamine Receptors in Parkinson's Disease Research

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] This neuronal degeneration leads to a marked reduction of dopamine in the striatum, disrupting the delicate balance of neural circuits that control movement and resulting in cardinal motor symptoms such as bradykinesia, rigidity, resting tremors, and postural instability.[1][3]

The cornerstone of PD therapy has long been the replenishment of dopamine levels, most famously with the precursor L-DOPA.[4] However, long-term L-DOPA treatment can lead to debilitating side effects, including motor fluctuations and dyskinesia.[1][5] This has driven research towards alternative strategies, including the direct stimulation of postsynaptic dopamine receptors with dopamine agonists.[3][4] These agents bypass the need for degenerating presynaptic neurons to convert L-DOPA to dopamine, acting directly on the target receptors to restore motor function.[4]

TL 232 hydrobromide is a dopamine agonist with a notable affinity for the D2 subfamily of dopamine receptors.[6] As a research tool, TL 232 allows for the specific investigation of D2-like receptor pathways in the context of parkinsonism. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of TL 232 hydrobromide in validated animal models of Parkinson's disease, offering detailed protocols from model induction to behavioral and neurochemical assessment.

Mechanism of Action: TL 232 and the Dopamine D2 Receptor Signaling Cascade

TL 232 exerts its therapeutic potential by acting as an agonist at dopamine D2 receptors (D2R), which are G-protein coupled receptors (GPCRs) predominantly linked to Gi/o proteins.[7][8] The activation of these receptors is central to modulating neuronal excitability in the basal ganglia circuits disrupted in PD.

Canonical Gi/o-Protein Pathway: Upon binding of an agonist like TL 232, the D2R undergoes a conformational change, activating the associated Gi/o protein. This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][9] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key downstream effector that regulates numerous cellular processes, including gene expression and ion channel function.[8][9]

Non-Canonical β-Arrestin Pathway: Beyond the classical G-protein pathway, D2R signaling also involves β-arrestins.[7][8] G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the binding of β-arrestin. This action uncouples the receptor from the G-protein, leading to signal desensitization and receptor internalization.[8] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, such as those involved in the mitogen-activated protein kinase (MAPK) cascade, influencing long-term cellular plasticity.[7][10]

By stimulating D2 receptors, TL 232 mimics the effect of endogenous dopamine, helping to normalize the aberrant signaling in the indirect pathway of the basal ganglia, which becomes overactive following dopamine depletion.[2]

Selection and Induction of Parkinson's Disease Animal Models

The neurotoxin-based models are the gold standard for preclinical PD research because they effectively replicate the selective degeneration of the nigrostriatal dopamine pathway.[11][12][13]

-

The 6-Hydroxydopamine (6-OHDA) Rat Model: This is the most widely used model for testing dopaminergic therapies. 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their destruction.[14] A unilateral injection into the medial forebrain bundle (MFB) or the striatum results in a hemiparkinsonian animal, which displays motor deficits on the contralateral side of the body.[15][16] This unilateral lesion is particularly advantageous for studying motor asymmetry and drug-induced rotational behavior.[17]

-

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized into the toxic ion MPP+.[18] MPP+ is then selectively taken up by dopamine transporters, causing mitochondrial dysfunction and cell death in dopaminergic neurons.[18] This model is valued for its simplicity and clinical correlation, although mice are generally more resistant to the toxin than primates.[11][18]

For the purposes of these application notes, we will focus on the unilateral 6-OHDA rat model due to its robustness in producing quantifiable motor asymmetry.

Detailed Experimental Protocols

Protocol 1: Unilateral 6-OHDA Lesioning in Rats

This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a near-complete unilateral lesion of the nigrostriatal pathway.

Materials:

-

6-Hydroxydopamine hydrobromide (6-OHDA HBr)

-

Ascorbic acid

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Dental drill

-

Surgical tools

Procedure:

-

Preparation of 6-OHDA Solution: Immediately before use, dissolve 6-OHDA HBr in cold, sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.[19] A typical concentration is 4-8 mg/mL. Protect the solution from light.

-

Anesthesia and Stereotaxic Mounting: Anesthetize the rat (e.g., male Sprague-Dawley or Wistar, 250-300g) and place it securely in the stereotaxic frame. Apply eye ointment to prevent drying.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface and identify bregma.

-

Using a stereotaxic atlas for the specific rat strain, determine the coordinates for the MFB. Typical coordinates relative to bregma are: Anteroposterior (AP): -4.3 mm; Mediolateral (ML): +1.6 mm; Dorsoventral (DV): -8.4 mm from the skull surface.[20]

-

Drill a small burr hole through the skull at the target ML and AP coordinates.

-

-

6-OHDA Injection:

-

Slowly lower the Hamilton syringe needle to the target DV coordinate.

-

Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.

-

Slowly withdraw the needle.

-

-

Post-Operative Care: Suture the scalp incision. Administer analgesics and allow the animal to recover in a warm cage. Monitor the animal's weight and health daily for at least one week.

Protocol 2: Assessment of Drug-Induced Rotational Behavior

This test is the standard for quantifying the severity of a unilateral dopamine lesion and assessing the efficacy of dopaminergic drugs.

Materials:

-

Rotation test apparatus (circular chambers, 35-40 cm diameter)

-

Automated rotation tracking system or video camera

-

Apomorphine hydrochloride (a direct dopamine agonist)

-

Saline

Procedure:

-

Lesion Confirmation (2-3 weeks post-surgery):

-

Administer a subcutaneous (s.c.) injection of apomorphine (typically 0.05-0.5 mg/kg).[21][22]

-

Place the rat in the testing chamber and allow a 5-10 minute habituation period.

-

Record rotational behavior (full 360° turns) for 30-60 minutes.

-

A successful lesion is typically defined by a net contralateral (away from the lesion) rotation rate of >5-7 turns per minute.[21][22]

-

-

Testing the Efficacy of TL 232:

-

Following a treatment period with TL 232, assess rotational behavior again.

-

In this case, an ipsilateral (towards the lesion) turning bias is often induced by dopamine-releasing agents like amphetamine (2.5-5 mg/kg, i.p.).[23]

-

Alternatively, the ability of TL 232 to induce contralateral rotation on its own can be measured, similar to apomorphine.

-

A reduction in amphetamine-induced ipsilateral rotations or a consistent induction of contralateral rotations with TL 232 indicates a therapeutic effect.

-

Protocol 3: Cylinder Test for Forelimb Use Asymmetry

This test assesses spontaneous forelimb use during exploration and is a sensitive measure of motor deficits in unilaterally lesioned animals.[24][25]

Materials:

-

Transparent glass cylinder (approx. 20 cm diameter, 40 cm high for rats).[24][26]

-

Video camera for recording.

Procedure:

-

Habituation: Bring animals to the testing room at least 30 minutes before the test begins.[27]

-

Testing:

-

Scoring:

-

A blinded observer should review the video recordings.

-

Count the number of times the rat uses its left forepaw, right forepaw, or both paws simultaneously for weight-bearing contact against the cylinder wall.

-

Calculate the percentage of contralateral (impaired) forelimb contacts relative to the total number of contacts. The formula is: (% Contralateral Use) = (Contralateral Contacts + 0.5 * Both Contacts) / (Total Contacts) * 100.

-

-

Interpretation: 6-OHDA lesioned rats will show a significant reduction in the use of the contralateral forelimb.[20] Effective treatment with TL 232 should increase the percentage of contralateral forelimb use, bringing it closer to the 50% mark seen in healthy animals.

Protocol 4: In Vivo Microdialysis for Dopamine Measurement

This advanced technique allows for the direct measurement of extracellular dopamine and its metabolites in the striatum of awake, freely moving animals.[28][29]

Materials:

-

Microdialysis probes and guide cannulae

-

Stereotaxic apparatus

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection (HPLC-ECD)[28][30]

Procedure:

-

Guide Cannula Implantation: Several days before the experiment, stereotaxically implant a guide cannula aimed at the striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from skull).[29] Secure it with dental cement. Allow the animal to recover fully.

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

-

Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[29][30]

-

Allow a 1-2 hour stabilization period to achieve a stable baseline.[29]

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a refrigerated fraction collector.[30]

-

-

Drug Administration and Sampling:

-

After establishing a stable baseline, administer TL 232 (or vehicle) and continue collecting samples to measure the drug-induced changes in dopamine and metabolite (DOPAC, HVA) levels.

-

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine and its metabolites.[30][31]

-

Histological Verification: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the probe.[29]

Data Presentation and Expected Outcomes

Quantitative data from these experiments should be organized clearly for analysis and comparison.

Table 1: Example Experimental Design and Dosing

| Group | n | Lesion Type | Treatment | Dose (mg/kg, s.c.) | Duration |

|---|---|---|---|---|---|

| 1 | 10 | Sham | Vehicle | N/A | 14 days |

| 2 | 10 | 6-OHDA | Vehicle | N/A | 14 days |

| 3 | 10 | 6-OHDA | TL 232 HBr | 0.5 | 14 days |

| 4 | 10 | 6-OHDA | TL 232 HBr | 1.0 | 14 days |

| 5 | 10 | 6-OHDA | TL 232 HBr | 2.0 | 14 days |

Table 2: Representative Expected Outcomes

| Group | Apomorphine-Induced Rotations (contra. turns/min) | Cylinder Test (% contralateral limb use) | Striatal Dopamine (% of baseline) |

|---|---|---|---|

| Sham | ~0 | ~50% | ~100% |

| 6-OHDA + Vehicle | > 7 | < 20% | < 5% |

| 6-OHDA + TL 232 (1.0 mg/kg) | (Variable)* | ~35-45% | (Variable)** |

*As a D2 agonist, TL 232 would itself induce contralateral rotations. This endpoint is better for lesion confirmation than for assessing the efficacy of another agonist. **As a presynaptic D2 autoreceptor agonist, TL 232 may initially decrease dopamine release, complicating interpretation without a full time-course analysis.[29]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High mortality post-surgery | Anesthesia overdose; surgical trauma; dehydration. | Monitor anesthesia depth carefully; use refined surgical techniques; provide post-op hydration and analgesia. |

| No/minimal rotational behavior | Ineffective 6-OHDA lesion; incorrect coordinates. | Verify 6-OHDA activity and preparation; confirm stereotaxic coordinates; perform post-mortem TH staining to check lesion size. |

| High variability in behavioral data | Inconsistent lesion size; improper handling; environmental stressors. | Screen animals for lesion severity before treatment; handle animals consistently; ensure a low-stress testing environment. |

| No drug effect | Incorrect dose; poor bioavailability; inappropriate route of administration. | Perform a dose-response study; check solubility and stability of the drug solution; consider alternative administration routes. |

Conclusion

TL 232 hydrobromide serves as a valuable pharmacological tool for probing the function of the D2 receptor system in the context of Parkinson's disease. By utilizing robust and well-characterized animal models like the unilateral 6-OHDA rat, researchers can effectively evaluate the potential of D2-like agonists to alleviate motor symptoms. The protocols outlined in this guide provide a standardized framework for inducing parkinsonian pathology and assessing therapeutic efficacy through behavioral and neurochemical endpoints. Rigorous adherence to these methodologies, coupled with careful data interpretation, will ensure the generation of reliable and reproducible results, ultimately advancing our understanding of dopamine-modulating therapies for Parkinson's disease.

References

-

MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Cylinder test in rats. (2025, August 21). protocols.io. Retrieved February 24, 2026, from [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. (2019, November 14). Frontiers. Retrieved February 24, 2026, from [Link]

-

MPTP Mouse Model of Parkinson's Disease. (n.d.). Creative Biolabs. Retrieved February 24, 2026, from [Link]

-

Alpha-Synuclein Aggregation Assay Service. (n.d.). Creative Biolabs. Retrieved February 24, 2026, from [Link]

-

Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC. (2011, June 13). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

A Label-Free alpha-Synuclein Aggregate Detection Assay. (n.d.). Stanford University. Retrieved February 24, 2026, from [Link]

-

Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2023, August 27). MDPI. Retrieved February 24, 2026, from [Link]

-

MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. (2021, January 8). Biomolecules and Biomedicine. Retrieved February 24, 2026, from [Link]

-

MPTP Mouse Model of Parkinson's Disease. (n.d.). InnoSer. Retrieved February 24, 2026, from [Link]

-

α-synuclein aggregation assay. (n.d.). Innoprot. Retrieved February 24, 2026, from [Link]

-

The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2016, July 27). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

-

Cylinder test in rats. (2025, June 24). protocols.io. Retrieved February 24, 2026, from [Link]

-

Cylinder Test. (n.d.). Scantox. Retrieved February 24, 2026, from [Link]

-

D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. (2000, November 21). PNAS. Retrieved February 24, 2026, from [Link]

-

A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). J-STAGE. Retrieved February 24, 2026, from [Link]

-

A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test. (2015, September 28). JoVE. Retrieved February 24, 2026, from [Link]

-

(PDF) Cylinder test in rats v1. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra. (1983). PubMed. Retrieved February 24, 2026, from [Link]

-

In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

Behavior tests used with the 6-OHDA model of PD, and what they tell us. (2013, September 30). MD Biosciences. Retrieved February 24, 2026, from [Link]

-

T-Lymphocyte Deficiency Exacerbates Behavioral Deficits in the 6-OHDA Unilateral Lesion Rat Model for Parkinson's Disease. (2014, June 5). International Online Medical Council (IOMC). Retrieved February 24, 2026, from [Link]

-

Time-course behavioral features are correlated with Parkinson's disease‑associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model. (2017, December 13). Spandidos Publications. Retrieved February 24, 2026, from [Link]

-

Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease. (2012, February 14). JoVE. Retrieved February 24, 2026, from [Link]

-

Mechanism of action of dopaminergic agents in Parkinson's disease. (1995). PubMed. Retrieved February 24, 2026, from [Link]

-

Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model. (2025, June 2). Frontiers. Retrieved February 24, 2026, from [Link]

-

6-OHDA Parkinson's Model. (n.d.). Charles River Laboratories. Retrieved February 24, 2026, from [Link]

-

Emerging Nondopaminergic Medications for Parkinson's Disease: Focusing on A2A Receptor Antagonists and GLP1 Receptor Agonists. (2021, August 18). Journal of Movement Disorders. Retrieved February 24, 2026, from [Link]

-

The preferential dopamine D3 receptor ligand, (+)-UH232, is a partial agonist. (1995, August 25). PubMed. Retrieved February 24, 2026, from [Link]

-

Mechanism of abnormal movements induced by drug treatment of Parkinson's disease. (2021, April 7). EurekAlert!. Retrieved February 24, 2026, from [Link]

-

Pharmacology - DRUGS FOR PARKINSON'S DISEASE (MADE EASY). (2019, April 1). YouTube. Retrieved February 24, 2026, from [Link]

-

Treatment of Parkinson's Disease: What's in the Non-dopaminergic Pipeline? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Impact of Aging on the 6-OHDA-Induced Rat Model of Parkinson's Disease. (2020, May 14). MDPI. Retrieved February 24, 2026, from [Link]

-

6-OHDA Lesion Models of Parkinson's Disease in the Rat. (n.d.). Springer Nature Experiments. Retrieved February 24, 2026, from [Link]

Sources

- 1. Mechanism of abnormal movements induced by drug treatment of Parkinson's disease | EurekAlert! [eurekalert.org]

- 2. Treatment of Parkinson’s Disease: What’s in the Non-dopaminergic Pipeline? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging Nondopaminergic Medications for Parkinsonâs Disease: Focusing on A2A Receptor Antagonists and GLP1 Receptor Agonists [e-jmd.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bjbms.org [bjbms.org]

- 13. MPTP Mouse Model of Parkinson's Disease - Neurology CRO - InnoSer [innoserlaboratories.com]

- 14. Dopamine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 15. mdpi.com [mdpi.com]

- 16. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 17. mdbneuro.com [mdbneuro.com]

- 18. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 19. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model [frontiersin.org]

- 21. Molecular Medicine Reports [spandidos-publications.com]

- 22. criver.com [criver.com]

- 23. iomcworld.org [iomcworld.org]

- 24. Cylinder test in rats [protocols.io]

- 25. scantox.com [scantox.com]

- 26. jove.com [jove.com]

- 27. protocols.io [protocols.io]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. besjournal.com [besjournal.com]

- 31. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

Troubleshooting & Optimization

Preventing oxidation of TL 232 hydrobromide in aqueous solution

This is a specialized technical support guide designed for researchers working with TL-232 (often synonymous in literature with TT-232/Cap-232 , a cyclic heptapeptide somatostatin analog).

Note on Compound Identity: This guide assumes TL-232 refers to the peptide D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2 formulated as a hydrobromide salt.[1] If your "TL-232" is a different proprietary small molecule, the sections on General Hydrobromide Salt Stabilization (Section 2) still apply, but the peptide-specific degradation mechanisms (Section 1) should be adapted.

Status: Operational Role: Senior Application Scientist Subject: Prevention of Oxidative Degradation in Aqueous Media

Module 1: The Chemistry of Degradation (Diagnostic)

Before implementing a fix, you must understand the specific vulnerability of TL-232.[1] As a hydrobromide salt of a cyclic peptide containing Tryptophan (Trp) and a Disulfide bridge (Cys-Cys), you are fighting a multi-front war against entropy.[1]

Why is my solution turning yellow/brown?

The "yellowing" is a hallmark of oxidative stress, likely driven by two distinct pathways:

-

Tryptophan Oxidation (The Indole Attack): The D-Trp residue is the most light-and-oxygen-sensitive moiety.[1] Reactive Oxygen Species (ROS) attack the indole ring, converting Tryptophan into N-formylkynurenine (NFK) and Kynurenine .[1] This reaction is photo-catalyzed and results in a characteristic yellow-to-brown discoloration.[1]

-

Bromide-to-Bromine Conversion (The Salt Effect): While less common, if your water contains peroxides or strong oxidants, the bromide counter-ion (

) can oxidize to elemental bromine ( -

Disulfide Scrambling (The pH Trap): TL-232 relies on a Cys2-Cys6 disulfide bridge for its biological activity. At basic pH (>7.0), hydroxide ions can initiate beta-elimination or disulfide exchange, leading to polymerization (precipitation) or inactive isomers.[1]

Visualization: The Oxidation Cascade

The following diagram illustrates the specific attack vectors on the TL-232 molecule in an aqueous environment.

Caption: Pathways of oxidative degradation in TL-232. Note the central role of trace metals and light in catalyzing the breakdown.

Module 2: The "Golden Standard" Protocol (Prevention)

To prevent oxidation, you must construct a barrier system. Do not rely on a single method; use a "Defense in Depth" strategy.

The Solvent System (Water Quality)

Requirement: Use only Milli-Q (Type 1) water with a resistivity of 18.2 MΩ[1]·cm.

-

Why: Tap or standard distilled water contains trace transition metals (Iron, Copper) which act as catalysts for Fenton chemistry, generating hydroxyl radicals that destroy the peptide.

The Buffer Strategy (pH Control)

Recommended pH: 4.5 – 5.5 Recommended Buffer: Sodium Acetate (10-20 mM).

-

Why:

-

Avoid Phosphate: Phosphate buffers can sometimes contain trace metal contaminants and are prone to pH swings during freezing.

-

Avoid Citrate: While Citrate chelates metals, it can undergo photo-oxidation.[1] Acetate is chemically inert regarding redox activity.

-

Acidic Protection: Keeping the pH slightly acidic (4.5-5.[1]5) protonates the N-terminus and reduces the reactivity of the disulfide bridge, preventing scrambling.

-

Chelation (The Metal Trap)

Additive: Disodium EDTA (Ethylenediaminetetraacetic acid) at 1 mM.

-

Mechanism: EDTA sequesters trace metal ions (

,

Degassing (Oxygen Removal)

Method: Sparging with Argon or Nitrogen.[1]

-

Protocol: Bubble high-purity Argon gas through the buffer for 15-20 minutes before dissolving the TL-232.

-

Argon vs. Nitrogen: Argon is heavier than air and forms a "blanket" over the solution in the tube, preventing oxygen re-entry better than Nitrogen.

What NOT to Add (Critical Warning)

-

NO DTT or TCEP: These are reducing agents. They will break the essential Cys-Cys disulfide bridge in TL-232, rendering the drug biologically inactive (linearized).

-

NO Sodium Bisulfite: This can cause sulfitolysis, cleaving the disulfide bond.

Module 3: Step-by-Step Preparation Workflow

Follow this decision tree to prepare a stable stock solution.

Caption: Optimized workflow for preparing oxidation-resistant TL-232 solutions.

Summary of Stability Parameters

| Parameter | Specification | Scientific Rationale |

| pH Range | 4.5 – 5.5 | Minimizes disulfide exchange; stabilizes Indole ring.[1] |

| Chelator | 1 mM EDTA | Sequesters metal catalysts ( |

| Headspace | Argon (preferred) or | Displaces atmospheric oxygen ( |

| Container | Amber Glass / opaque plastic | Blocks UV light to prevent Tryptophan photo-oxidation.[1] |

| Temperature | -20°C or -80°C | Arrhenius equation: lower temp = slower reaction rate. |

Module 4: Troubleshooting & FAQs

Q1: Can I use Ascorbic Acid (Vitamin C) as an antioxidant? A: Proceed with extreme caution. While Ascorbic Acid is a common antioxidant, in the presence of trace metals (which you likely have if you haven't chelated), it acts as a pro-oxidant (the Udenfriend system), generating hydroxyl radicals that will destroy TL-232.[1] If you use Ascorbate, you must include EDTA. A safer alternative for peptides is Methionine (at 0.5% w/v), which acts as a "sacrificial lamb," oxidizing before the drug does.

Q2: My solution precipitated after freezing. Why? A: This is likely "Cryoconcentration." As water freezes, it forms pure ice crystals, pushing the salt (HBr) and peptide into a highly concentrated, unfrozen liquid pocket. The local pH in this pocket can shift drastically (the "pH shift on freezing" effect), causing isoelectric precipitation.

-

Fix: Flash freeze in liquid nitrogen to minimize the time spent in this transition state. Use a buffer like Acetate which has a minimal pH shift during freezing (unlike Phosphate).

Q3: I see a "doublet" peak on my HPLC. Is this oxidation? A: It could be, but with TL-232, check for Disulfide Isomers first.[1] If the bridge opens and re-closes incorrectly (or if you have dimers), you will see split peaks. Oxidation of Tryptophan usually results in a peak shift to a shorter retention time (more hydrophilic) with a distinct UV absorbance change (new band at ~310-320 nm for Kynurenine).[1]

Q4: Can I vortex the solution to dissolve it faster? A: No. Vortexing introduces air bubbles (oxygenation) directly into the solution. It also creates shear stress which can damage long peptides. Dissolve by gentle inversion or slow rolling.

References

-

Sigma-Aldrich. (n.d.). Peptide Stability and Storage Guidelines. Retrieved from Grounding: Establishes the baseline for peptide storage, specifically warning against freeze-thaw cycles and oxidation of Cys/Trp/Met residues.[1]

-

National Institutes of Health (NIH). (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions. Retrieved from Grounding: Provides the mechanistic basis for metal-ion catalyzed oxidation and the specific vulnerability of Histidine, Tryptophan, and Methionine residues.

-